

Unraveling the Antineoplastic Potential of (E/Z)-PG-11047: A Technical Guide

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Compound of Interest

Compound Name: (E/Z)-PG-11047

Cat. No.: B1239177

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Introduction

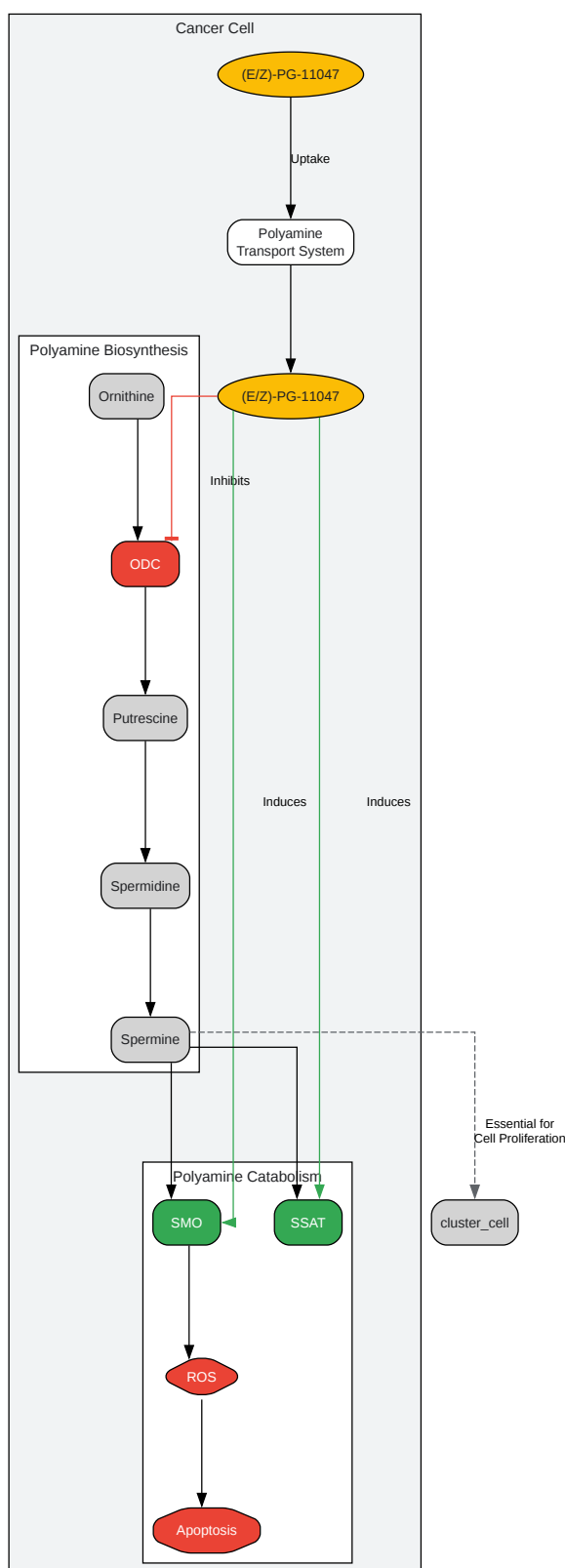
(E/Z)-PG-11047 is a novel, conformationally restricted analog of the natural polyamine spermine that has demonstrated significant antineoplastic activity in a range of preclinical and clinical settings. Polyamines are essential for cell growth and proliferation, and their metabolism is frequently dysregulated in cancer, making them a compelling target for therapeutic intervention. PG-11047 acts as a nonfunctional competitor of natural polyamines, leading to the inhibition of cancer cell growth.[1][2] This technical guide provides an in-depth overview of the core data supporting the antitumor activity of PG-11047, detailed experimental methodologies, and a visualization of its mechanism of action.

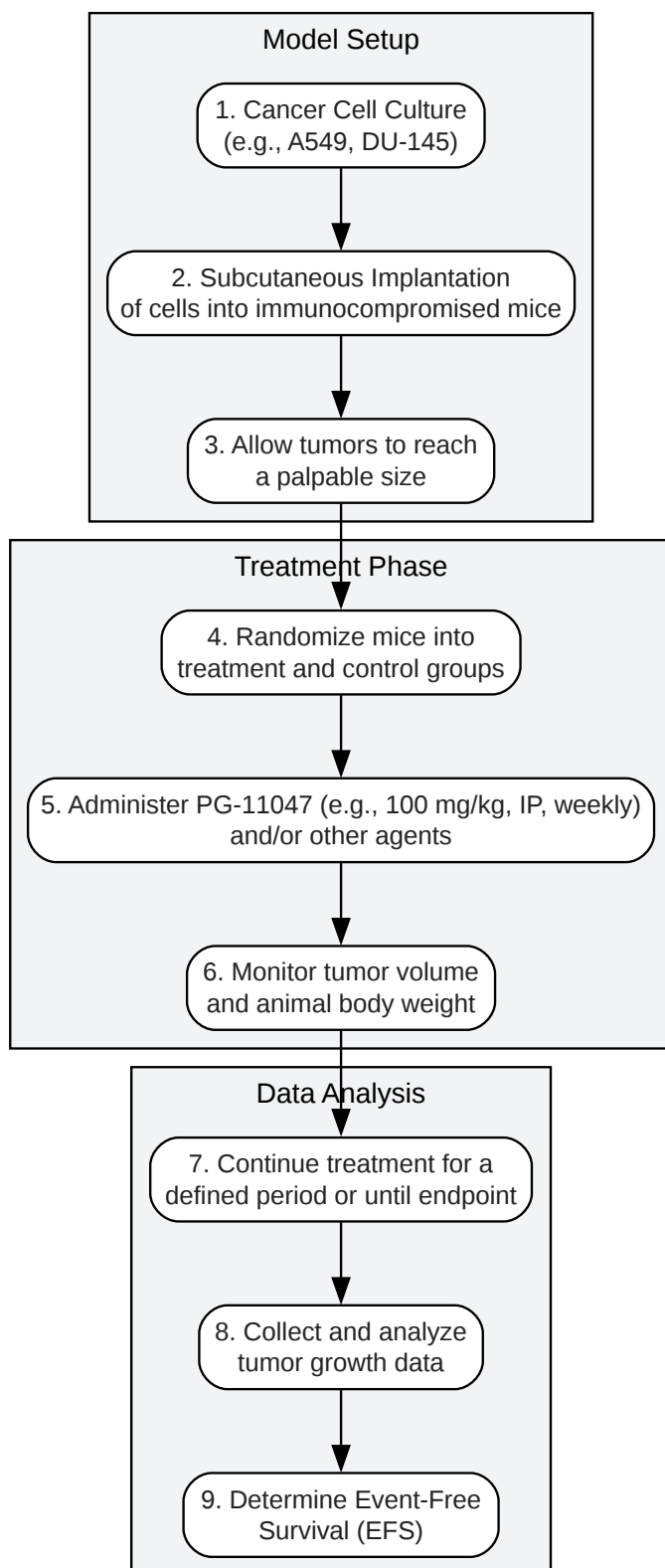
Mechanism of Action

PG-11047 exerts its antineoplastic effects by modulating the polyamine metabolic pathway.[3] It is selectively taken up by rapidly dividing cells via the polyamine transport system.[4] Once inside the cell, it disrupts polyamine homeostasis through a dual mechanism:

- **Inhibition of Polyamine Biosynthesis:** PG-11047 down-regulates the activity of ornithine decarboxylase (ODC), a rate-limiting enzyme in the polyamine biosynthesis pathway.[3][5]
- **Induction of Polyamine Catabolism:** It significantly induces the expression and activity of two key catabolic enzymes: spermidine/spermine N1-acetyltransferase (SSAT) and spermine

oxidase (SMO).[3][4][5] The induction of these enzymes leads to the depletion of natural polyamines and the production of reactive oxygen species (ROS), which contribute to cytotoxicity.[4]





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References

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